molecular formula C30H26O10 B1261435 Phaeosphenone

Phaeosphenone

Cat. No. B1261435
M. Wt: 546.5 g/mol
InChI Key: LOFFATGNDCRNKI-YGUNZFGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaeosphenone is a natural product found in Phaeosphaeria with data available.

Scientific Research Applications

Antioxidant and Health-Promoting Effects

Phaeosphenone and its associated compounds, primarily phenolics and polyphenolics, are well-researched for their potent antioxidant properties and potential health benefits. These compounds, commonly found in various plants, are crucial in the human diet and are of significant interest due to their ability to neutralize free radicals and potentially lower the risk of various health disorders. The incorporation of these compounds in foods not only preserves the nutritional quality but also extends the shelf-life of products by controlling rancidity and limiting the formation of toxic oxidation products. Moreover, the trend towards utilizing natural antioxidants from edible materials and by-products is gaining momentum due to safety concerns associated with synthetic antioxidants. This aspect underscores the importance of phenolic compounds in the food industry and health sectors (Shahidi & Ambigaipalan, 2015).

Role in Disease Prevention and Therapeutic Applications

Phenolic compounds, including phaeosphenone, are being extensively studied for their marked effects in the prevention of diseases, especially those associated with oxidative stress, such as cancer. Their potent antioxidant properties have made them a subject of interest in health- and medical-related research. Phenolics are not only effective in scavenging harmful reactive oxygen species but also play a crucial role in developmental processes like cell division, hormonal regulation, and photosynthesis. These compounds are also instrumental in plant adaptation to environmental stress, indicating their potential in therapeutic applications and environmental sustainability (Dai & Mumper, 2010).

Application in Skin Disorders and Cosmetic Industry

The biological properties of phaeosphenone-related phenolic metabolites extend to the treatment and prevention of skin disorders. Their application through diet or direct skin application can alleviate symptoms and inhibit the development of various skin conditions. Phenolics' natural origin and low toxicity make them a promising tool in combating the causes and effects of skin aging, wounds, burns, and even life-threatening diseases like cancer. Their role in the cosmetic industry is also notable, given their antioxidant, anti-inflammatory, anti-aging, and photoprotective properties, making them a valuable component in dermatological therapy and cosmetic formulations (Dzialo et al., 2016).

properties

Product Name

Phaeosphenone

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

1,5-dihydroxy-3,7-dimethyl-2-[(1S,2R,4R,5S,8S)-1,4,5,8-tetrahydroxy-9,10-dioxo-1,2,3,4,5,6,7,8-octahydroanthracen-2-yl]anthracene-9,10-dione

InChI

InChI=1S/C30H26O10/c1-9-5-11-19(16(33)6-9)25(35)12-7-10(2)18(28(38)20(12)26(11)36)13-8-17(34)23-24(27(13)37)30(40)22-15(32)4-3-14(31)21(22)29(23)39/h5-7,13-15,17,27,31-34,37-38H,3-4,8H2,1-2H3/t13-,14+,15+,17-,27+/m1/s1

InChI Key

LOFFATGNDCRNKI-YGUNZFGTSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3)C)[C@H]4C[C@H](C5=C([C@H]4O)C(=O)C6=C(C5=O)[C@H](CC[C@@H]6O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C4CC(C5=C(C4O)C(=O)C6=C(C5=O)C(CCC6O)O)O)O

synonyms

phaeosphenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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